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molecular formula C9H13Cl2NO B030806 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride CAS No. 86604-75-3

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine Hydrochloride

Cat. No. B030806
M. Wt: 222.11 g/mol
InChI Key: LCJDHJOUOJSJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04766133

Procedure details

64.8 g of 2-benzimidazolethiol are suspended in 400 ml of alcohol and treated with 95.9 g of 2-chloromethyl-4-methoxy-3.5-dimethylpyridine hyrochloride while cooling with ice. Thereafter, a solution of 34.5 g of sodium hydroxide in 1.5 l of water is added dropwise thereto, the mixture is left to boil at reflux overnight and subsequently evaporated to dryness in vacuo. The residue is dissolved in 2.0 l of methylene chloride. The solution is washed firstly with 600 ml of 1.5N sodium hydroxide solution and then 3× with 2.2 l of water, dried over sodium sulphate and evaporated in vacuo. The crude product is purified on 1300 g of silica gel with ethyl acetate/methylene chloride (1:1) as the elution agent. Crystallization from methylene chloride/petroleum ether gives 2-[[(4-methoxy-3,5 -dimethyl-2-pyridyl)methyl]thio]benzimidazole of melting point 129°-131°.
Quantity
64.8 g
Type
reactant
Reaction Step One
Quantity
95.9 g
Type
reactant
Reaction Step Two
Quantity
34.5 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Three
[Compound]
Name
alcohol
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[NH:3][C:2]=1[SH:10].Cl.Cl[CH2:13][C:14]1[C:19]([CH3:20])=[C:18]([O:21][CH3:22])[C:17]([CH3:23])=[CH:16][N:15]=1.[OH-].[Na+]>O>[CH3:22][O:21][C:18]1[C:17]([CH3:23])=[CH:16][N:15]=[C:14]([CH2:13][S:10][C:2]2[NH:1][C:5]3[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=3[N:3]=2)[C:19]=1[CH3:20] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
64.8 g
Type
reactant
Smiles
N1=C(NC2=C1C=CC=C2)S
Step Two
Name
Quantity
95.9 g
Type
reactant
Smiles
Cl.ClCC1=NC=C(C(=C1C)OC)C
Step Three
Name
Quantity
34.5 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1.5 L
Type
solvent
Smiles
O
Step Four
Name
alcohol
Quantity
400 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
WAIT
Type
WAIT
Details
the mixture is left
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
subsequently evaporated to dryness in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 2.0 l of methylene chloride
WASH
Type
WASH
Details
The solution is washed firstly with 600 ml of 1.5N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
3× with 2.2 l of water, dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product is purified on 1300 g of silica gel with ethyl acetate/methylene chloride (1:1) as the elution agent
CUSTOM
Type
CUSTOM
Details
Crystallization from methylene chloride/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C(=NC=C1C)CSC=1NC2=C(N1)C=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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